3,3-Dimethyl-1,3-thiasilinane

Organosilicon chemistry Heterocyclic stability Solvolytic Si–C bond cleavage

3,3-Dimethyl-1,3-thiasilinane (CAS 18163-14-9; also named 3,3-dimethyl-3-silathiane or 1-thia-3-silacyclohexane, 3,3-dimethyl-) is a six-membered heterocyclohexane in which the silicon and sulfur atoms are separated by a single methylene bridge in a 1,3-relationship. With molecular formula C₆H₁₄SSi and molecular weight 146.33 g/mol, it belongs to the thiasilinane (silathiane) family—organosilicon heterocycles that have been systematically studied since the 1980s for their unique conformational behavior and reactivity patterns arising from the interplay of the electropositive silicon and electronegative sulfur centers.

Molecular Formula C6H14SSi
Molecular Weight 146.33 g/mol
CAS No. 18163-14-9
Cat. No. B12798515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1,3-thiasilinane
CAS18163-14-9
Molecular FormulaC6H14SSi
Molecular Weight146.33 g/mol
Structural Identifiers
SMILESC[Si]1(CCCSC1)C
InChIInChI=1S/C6H14SSi/c1-8(2)5-3-4-7-6-8/h3-6H2,1-2H3
InChIKeyQAZSQUNRJHKIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-1,3-thiasilinane (CAS 18163-14-9): Six-Membered Si–S Heterocycle Procurement and Differentiation Guide


3,3-Dimethyl-1,3-thiasilinane (CAS 18163-14-9; also named 3,3-dimethyl-3-silathiane or 1-thia-3-silacyclohexane, 3,3-dimethyl-) is a six-membered heterocyclohexane in which the silicon and sulfur atoms are separated by a single methylene bridge in a 1,3-relationship [1]. With molecular formula C₆H₁₄SSi and molecular weight 146.33 g/mol, it belongs to the thiasilinane (silathiane) family—organosilicon heterocycles that have been systematically studied since the 1980s for their unique conformational behavior and reactivity patterns arising from the interplay of the electropositive silicon and electronegative sulfur centers [2].

Why 3,3-Dimethyl-1,3-thiasilinane Cannot Be Replaced by Its 1,4-Isomer or All-Carbon Analog


The 1,3-thiasilinane scaffold exhibits fundamentally different physicochemical behavior compared to its 1,4-thiasilinane positional isomer and its all-carbon thiacyclohexane analog. S-functional derivatives of 3,3-dimethyl-1,3-thiasilinane are hydrolytically labile, while the corresponding 4,4-dimethyl-1,4-thiasilinane derivatives are hydrolytically stable [1]. The ring inversion barrier (ΔG‡ = 6.3 kcal/mol) is intermediate between that of thiacyclohexane (9.4 kcal/mol) and 1,1-dimethylsilacyclohexane (5.5 kcal/mol), precluding direct substitution in any application where conformational dynamics govern reactivity [2]. Furthermore, the 1,3-arrangement of heteroatoms dictates a distinct regiochemical outcome in lithiation–methylation and sila-Pummerer rearrangements relative to the 1,4-isomer, making generic replacement scientifically indefensible without re-optimization of the entire synthetic pathway.

3,3-Dimethyl-1,3-thiasilinane: Head-to-Head Quantitative Differentiation Evidence


Hydrolytic Lability of S-Functional Derivatives: 1,3- vs. 1,4-Thiasilinane Isomer Comparison

The S-functional derivatives (S-oxide, S,S-dioxide, S-sulfimide, S-methylsulfonium salt) of 3,3-dimethyl-1,3-thiasilinane undergo solvolytic Si–C(S) bond cleavage in protic media, rendering them hydrolytically labile. In a direct comparative study, the corresponding S-functional derivatives of the positional isomer 4,4-dimethyl-1,4-thiasilinane were found to be hydrolytically stable under identical conditions [1]. This dichotomy is attributed to the different proximity of the silicon and sulfur atoms in the 1,3- versus 1,4-arrangement, which governs the accessibility of the pentacoordinate silicon intermediate required for solvolysis.

Organosilicon chemistry Heterocyclic stability Solvolytic Si–C bond cleavage

Ring Inversion Barrier: 3,3-Dimethyl-3-silathiane vs. Thiacyclohexane vs. 1,1-Dimethylsilacyclohexane

The ring inversion barrier (ΔG‡) of 3,3-dimethyl-3-silathiane was experimentally determined to be 6.3 kcal/mol by dynamic NMR spectroscopy through coalescence temperature measurements, supported by B3LYP/6-311G(d,p) quantum chemical calculations. This value is 3.1 kcal/mol lower than that of the all-carbon analog thiacyclohexane (9.4 kcal/mol) and 0.8 kcal/mol higher than that of 1,1-dimethylsilacyclohexane (5.5 kcal/mol) [1]. The intermediate barrier reflects the combined influence of the longer Si–C bonds (reducing steric congestion in the transition state) and the sulfur atom's lone pair interactions, placing the 1,3-thiasilinane ring system at a unique position on the conformational flexibility spectrum of six-membered heterocycles.

Conformational analysis Dynamic NMR spectroscopy Heterocyclohexane ring dynamics

Thermal Stability in Sila-Pummerer Rearrangement: 1,3- vs. 1,4-Thiasilinane S-Oxide Threshold

Under thermal sila-Pummerer rearrangement conditions, 2,3,3-trimethyl-1,3-thiasilinane S-oxide (derived via lithiation–methylation of the target compound's S-oxide) undergoes rearrangement when heated in CCl₄ (bp 77 °C), with the trans isomer converting to the cis isomer that rapidly rearranges to 2,2,7-trimethyl-1,6,2-oxathiasilepane. In direct contrast, the isomeric 2,4,4-trimethyl-1,4-thiasilinane S-oxide is thermally stable up to 160 °C in DMSO, showing no rearrangement [1]. This >80 °C difference in thermal stability threshold between the 1,3- and 1,4-thiasilinane S-oxide scaffolds is mechanistically linked to the distance between the silicon and sulfoxide oxygen atoms, which governs the feasibility of the concerted rearrangement pathway.

Sila-Pummerer rearrangement Sulfoxide thermochemistry Organosilicon rearrangement

Lithiation–Methylation Regioselectivity: Divergent Dimethylation Pathways in 1,3- vs. 1,4-Thiasilinane 1-Oxides

Lithiation–methylation of 3,3-dimethyl-1,3-thiasilinane 1-oxide with BuLi or LDA and MeI proceeds with high selectivity: monomethylation occurs exclusively at the α-position to the sulfoxide group, yielding 2,3,3-trimethyl-1,3-thiasilinane 1-oxide, and subsequent dimethylation occurs at the same α-carbon to give 2,2,3,3-tetramethyl-1,3-thiasilinane 1-oxide. In contrast, 4,4-dimethyl-1,4-thiasilinane 1-oxide undergoes dimethylation at the neighboring α' position flanking the sulfur atom, producing two distinct stereoisomers of 2,4,4,6-tetramethyl-1,4-thiasilinane 1-oxide with axial–equatorial or equatorial–equatorial methyl group orientations [1]. This divergent regiochemical outcome—geminal dimethylation at a single α-carbon for the 1,3-isomer versus bidirectional α,α'-dimethylation for the 1,4-isomer—reflects the fundamentally different electronic environments created by the 1,3- vs. 1,4-heteroatom arrangement.

α-Lithiation Organosilicon carbanions Regioselective alkylation

Gas-Phase Molecular Structure: Experimental Validation of Distorted Chair Conformation

The molecular structure of 3,3-dimethyl-3-silathiane was experimentally determined by gas-phase electron diffraction (GED) augmented with vibrational spectroscopy and B3LYP/6-311+G** quantum chemical calculations. The molecule adopts a distorted chair conformation with structural parameters (bond lengths, bond angles, and dihedral angles) that closely match the theoretically predicted values [1]. This experimental validation establishes the ground-state geometry of the 1,3-thiasilinane ring as a benchmark for computational modeling of silaheterocyclohexanes, an area where experimental structural data remains scarce relative to all-carbon heterocycles [2].

Gas-phase electron diffraction Molecular geometry Computational chemistry benchmarking

Evidence-Backed Application Scenarios for 3,3-Dimethyl-1,3-thiasilinane (CAS 18163-14-9)


Lithiation-Mediated Synthesis of Geminally α,α-Disubstituted Organosilicon Sulfides

Researchers requiring geminally disubstituted α-carbon centers adjacent to sulfur in a six-membered organosilicon ring should select the 1,3-thiasilinane scaffold over the 1,4-isomer. As demonstrated by Suslova et al. (2006), 3,3-dimethyl-1,3-thiasilinane 1-oxide undergoes sequential lithiation–methylation exclusively at the same α-position, yielding 2,2,3,3-tetramethyl-1,3-thiasilinane 1-oxide—a gem-dimethylated product inaccessible from the 1,4-isomer, which instead undergoes bidirectional α,α'-dimethylation [1]. This regiochemical outcome is also supported by the earlier work of Kirpichenko et al. (2003), who demonstrated that lithiation of 3,3-dimethyl-3-silathiane itself generates α-carbanions that can be trapped with various electrophiles to produce α-substituted derivatives in good yields [2].

Conformational Probe for Heteroatom Effects in Six-Membered Ring Dynamics

The experimentally determined ring inversion barrier of 6.3 kcal/mol places 3,3-dimethyl-1,3-thiasilinane at a unique intermediate position between the more rigid thiacyclohexane (9.4 kcal/mol) and the more flexible 1,1-dimethylsilacyclohexane (5.5 kcal/mol) [1]. This makes it an ideal scaffold for systematic studies of how the combined Si–S heteroatom pair modulates conformational dynamics relative to all-carbon or single-heteroatom ring systems. The gas-phase electron diffraction data [2] provide experimentally validated structural parameters for computational benchmarking, while the NMR-derived conformational free energy of 0.35 kcal/mol for the 2-methyl substituent [1] enables quantitative prediction of substituent effects on conformer populations.

Scaffold Selection for Mild-Condition Sila-Pummerer Rearrangement Synthesis

For synthetic routes requiring the sila-Pummerer rearrangement to proceed under mild thermal conditions, the 1,3-thiasilinane S-oxide scaffold is the appropriate choice: 2,3,3-trimethyl-1,3-thiasilinane S-oxide rearranges at CCl₄ reflux temperatures (~77 °C) to yield ring-expanded oxathiasilepane products, whereas the 1,4-isomer remains inert even at 160 °C in DMSO [1]. This >80 °C activation threshold difference is critical for process chemists and medicinal chemists designing synthetic sequences where thermal budget must be minimized to preserve sensitive functional groups. Procurement of the 1,3-isomer is therefore indicated when low-temperature sila-Pummerer reactivity is the desired synthetic outcome.

Hydrolytically Labile Organosilicon Building Block for Degradable Material Design

The documented hydrolytic lability of S-functional derivatives of 3,3-dimethyl-1,3-thiasilinane—undergoing solvolytic Si–C(S) bond cleavage in protic media, in contrast to the hydrolytically stable 4,4-dimethyl-1,4-thiasilinane derivatives [1]—positions the 1,3-isomer as a candidate building block for stimuli-responsive or degradable organosilicon materials. Researchers developing hydrolytically degradable polymers, controlled-release systems, or temporary protecting group strategies where silicon–carbon bond cleavage is desired under mild aqueous conditions should preferentially procure the 1,3-thiasilinane scaffold over the 1,4-isomer.

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